molecular formula C24H20N2O4S2 B1671095 Edaglitazone CAS No. 213411-83-7

Edaglitazone

Numéro de catalogue B1671095
Numéro CAS: 213411-83-7
Poids moléculaire: 464.6 g/mol
Clé InChI: HAAXAFNSRADSMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Edaglitazone is a potent, selective, and orally active PPARγ agonist . It is an agent belonging to the glitazone class of antidiabetic agents with antihyperglycemic activity . Edaglitazone also appears to lower triglyceride and free fatty acid levels .


Molecular Structure Analysis

Edaglitazone has a molecular formula of C24H20N2O4S2 and a monoisotopic mass of 464.086456 Da . Its IUPAC name is 5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione .


Chemical Reactions Analysis

Edaglitazone is similar in chemical structure to a commonly used PPARγ agonist, rosiglitazone . Both possess the prototypical TZD head group. Edaglitazone has a bulkier 5-methyl-2-phenyloxazole tail group compared to the N-methylpyridin-2-amine tail group in rosiglitazone .


Physical And Chemical Properties Analysis

Edaglitazone has a molecular weight of 464.6 g/mol . Its physical and chemical properties include a molecular formula of C24H20N2O4S2 .

Relevant Papers

Several papers have been published on Edaglitazone. For instance, a study on the interactions between Edaglitazone and Ciglitazone with PPARγ and their antiplatelet profile . Another paper discusses the cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ . These papers provide valuable insights into the properties and potential applications of Edaglitazone.

Applications De Recherche Scientifique

Summary of Application

Edaglitazone is investigated for use in the treatment of type 2 diabetes . It is a drug with a clear PPAR-gamma agonist profile, showing predominant PPAR-gamma activity and little PPAR-alpha activity .

Methods of Application

Antiplatelet Activity

Summary of Application

Edaglitazone has been shown to have antiplatelet activity . This means it can prevent blood clots by inhibiting the aggregation of platelets, which are the blood cells responsible for clotting.

Methods of Application

In vitro studies have been conducted where Edaglitazone was applied to platelets to observe its antiplatelet effects . The specific concentrations and procedures may vary depending on the experimental design.

Results or Outcomes

Edaglitazone was found to inhibit collagen-induced platelet aggregation . It also increased the intraplatelet levels of cAMP in a concentration-dependent manner and prevented the collagen-induced decrease in intraplatelet levels of PPARγ .

Anti-hyperglycemic Activity

Summary of Application

Edaglitazone has been investigated for its anti-hyperglycemic activity . This means it can potentially lower high blood sugar levels, which is beneficial for managing conditions like diabetes.

Methods of Application

In vivo studies have been conducted where Edaglitazone was administered orally to obese rats to observe its effects on insulin sensitivity .

Results or Outcomes

Edaglitazone was reported to enhance insulin sensitivity in obese rats . This suggests that it could potentially be used as a treatment for insulin resistance, a condition often associated with type 2 diabetes.

PPARγ Agonist

Summary of Application

Edaglitazone is a potent, selective and orally active PPARγ agonist . This means it can activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism.

Results or Outcomes

Edaglitazone has shown to have EC50 values of 35.6 nM and 1053 nM for PPARα and PPARγ, respectively . This indicates that it has a strong affinity for PPARγ, which could potentially be beneficial in treating conditions related to metabolism and inflammation.

Muscle Glucose Metabolism

Summary of Application

Edaglitazone has been reported to affect muscle glucose metabolism . This suggests that it could potentially be used to improve glucose utilization in muscle tissues, which is beneficial for managing conditions like diabetes and metabolic syndrome.

Results or Outcomes

Edaglitazone was reported to significantly improve insulin sensitivity and enhance the rate of glucose oxidation in both the presence and absence of insulin . This suggests that it could potentially be used as a treatment for insulin resistance, a condition often associated with type 2 diabetes.

Propriétés

IUPAC Name

5-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S2/c1-14-18(25-23(30-14)15-5-3-2-4-6-15)9-11-29-19-8-7-16(21-17(19)10-12-31-21)13-20-22(27)26-24(28)32-20/h2-8,10,12,20H,9,11,13H2,1H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAXAFNSRADSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=C4C=CSC4=C(C=C3)CC5C(=O)NC(=O)S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870240
Record name Edaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edaglitazone

CAS RN

213411-83-7, 892128-35-7, 892128-36-8
Record name Edaglitazone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213411837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892128368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edaglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06519
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edaglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00870240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDAGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GKF7V499B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EDAGLITAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LQZ96XUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EDAGLITAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP6GWW0LZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 1500-ml 4-necked flask was equipped with a mechanical stirrer, a thermometer, a dropping funnel and an argon inlet. To a solution of 11.71 g of 2,4-thiazolidinedione (0.100 mol) in 600 ml of tetrahydrofurane 100 ml of lithium diisopropylamide 2.0 M in THF/heptane/ethylbenzene (0.200 mol) were added dropwise within 30 min at a temperature between −2° and 0° C. The light brown suspension was stirred at −2° C. for 10 min and then a solution of 17.14 g of 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole in 250 ml of tetrahydrofuran was added dropwise at −20° C. within 1 h 15 min. After stirring for 30 min, 160 ml of deionized water were added to the yellow suspension within 12 min at −20°-−4° C. The resulting yellow emulsion was stirred for 70 min at 2° C., transferred to a rotary evaporator with aid of a total of 75 ml of tetrahydrofurane and of a total of 75 ml of deionized water. The largest part of organic solvents was removed (45° C., 250 mbar) and the residue (237 g of turbid aqueous phase) was treated with 200 ml of t-butyl methylether. The resulting yellow thick suspension was stirred in an ice bath for 1 h, then 22 ml of hydrochloric acid 25% (170 mmol) were added dropwise and the resulting beige suspension was stirred for 15 min in an ice bath and filtered with suction. The filter cake was washed three times with 10 ml, a total of 30 ml of cold (2° C.) deionized water, three times with 10 ml, a total of 30 ml of t-butyl methylether and dried to constant weight (80° C., 0.15 mbar, 17 h), affording 15.97 g (85.9%) of 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione as off-white crystals with a m.p. of 195.5-197° C.
Quantity
11.71 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF heptane ethylbenzene
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
17.14 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
22 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

reacting 4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole with 2,4-thiazolidinedione (commercially available) to give 5-{4-[2-(5-Methyl-2-phenyl-oxazol-4-yl)-ethoxy]-benzo[b]thiophen-7-ylmethyl}2,4-thiazolidinedione,
Name
4-[2-(7-Bromomethyl-benzo[b]thiophen-4-yloxy)-ethyl]-5-methyl-2-phenyl-oxazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Cc1oc(-c2ccccc2)nc1CCOc1ccc(C=C2SC(=O)NC2=O)c2sccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Cc1oc(-c2ccccc2)nc1CCOc1ccc(C=C2SC(=O)NC2=O)c2sccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edaglitazone
Reactant of Route 2
Edaglitazone
Reactant of Route 3
Reactant of Route 3
Edaglitazone
Reactant of Route 4
Edaglitazone
Reactant of Route 5
Reactant of Route 5
Edaglitazone
Reactant of Route 6
Edaglitazone

Citations

For This Compound
56
Citations
C Muñoz-Gutiérrez, C Sepúlveda, J Caballero… - Life Sciences, 2017 - Elsevier
… , both Edaglitazone and Ciglitazone displayed an antiplatelet activity, but only Edaglitazone … Furthermore, we evidenced that Edaglitazone increases intraplatelet cAMP levels and …
Number of citations: 8 www.sciencedirect.com
C Sepúlveda, J Caballero, Ià Palomo, E Fuentes - Life sciences, 2017 - agris.fao.org
… , both Edaglitazone and Ciglitazone displayed an antiplatelet activity, but only Edaglitazone … Furthermore, we evidenced that Edaglitazone increases intraplatelet cAMP levels and …
Number of citations: 0 agris.fao.org
D Roth, J Benz, U Grether, M Dietz - Endocannabinoid Signaling: Methods …, 2022 - Springer
… Aleglitazar and Edaglitazone both activate the recruitment of SRC1_M2 to a similar level above the basal recruitment of the cofactor without an agonist. The largest window is achieved …
Number of citations: 4 link.springer.com
M Dietz, P Mohr, B Kuhn, HP Maerki… - …, 2012 - Wiley Online Library
… ),51 fenofibric acid, edaglitazone, farglitazar, pioglitazone, rosiglitazone and GW501516 are shown in Table 1. RO4899100 and edaglitazone were selected as reference compounds for …
U Grether, J Benz, T Hartung, D Roth - … Signaling: Methods and Protocols, 2022 - Springer
… The common denominator is their thiazolidinedione moiety, such as in edaglitazone 3a [24], providing selectivity over the PPARα subtype. To harness the beneficial effects of PPARα …
Number of citations: 4 link.springer.com
J Shang, R Brust, SA Mosure, J Bass, P Munoz-Tello… - Elife, 2018 - elifesciences.org
… We solved the crystal structure of the PPARg LBD bound to edaglitazone at the orthosteric pocket, which unexpectedly revealed a bacterial MCFA cobound to the alternate site. MCFAs …
Number of citations: 60 elifesciences.org
J Shang, R Brust, SA Mosure, J Bass, P Munoz-Tello… - bioRxiv, 2018 - biorxiv.org
… We solved the crystal structure of the PPARγ LBD bound to edaglitazone at the orthosteric pocket, which unexpectedly revealed a bacterial MCFA cobound to the alternate site. MCFAs …
Number of citations: 1 www.biorxiv.org
G Anagnostopoulos, O Motiño, S Li, V Carbonnier… - Cell death & …, 2022 - nature.com
… In addition, HepG2 cells were treated with the PPARγ agonists rosiglitazone (2.5 μM) and edaglitazone (5.0 μM), for 7 days followed by the siRNA transfection against PPARG. 96 h post-…
Number of citations: 7 www.nature.com
A Bénardeau, J Benz, A Binggeli, D Blum… - Bioorganic & Medicinal …, 2009 - Elsevier
… naphthalene and benzothiophene analogues which had already proven in the past, albeit restricted to pure PPARγ agonists, to yield drug like antidiabetic compounds like Edaglitazone …
Number of citations: 140 www.sciencedirect.com
J Shang, R Brust, PR Griffin… - Proceedings of the …, 2019 - National Acad Sciences
… The central aromatic moieties mostly comprise phenyl moieties with the exception of naphthalene and benzothiophene moieties in netoglitazone and edaglitazone, respectively. In …
Number of citations: 16 www.pnas.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.